molecular formula C15H23NO2 B13917911 tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13917911
M. Wt: 249.35 g/mol
InChI Key: JTPMWRDOKXMAFY-UHFFFAOYSA-N
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Description

tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate (CAS RN: 2752184-74-8 ) is a high-value spirocyclic chemical building block with the molecular formula C 15 H 23 NO 2 and a molecular weight of 249.35 g/mol . This compound is characterized by its unique spiro[3.5]nonane scaffold, which incorporates a synthetically versatile ethynyl group and a Boc (tert-butoxycarbonyl) protected amine . The Boc group serves as a standard protective group for amines, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences . The rigid, three-dimensional structure of the spirocyclic framework makes this compound a privileged scaffold in medicinal chemistry, particularly valuable for the design and synthesis of potential enzyme inhibitors. Its structural features are crucial for creating novel drug candidates, including poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for targeted cancer therapies, as well as compounds investigated for the treatment of inflammation, immunological disorders, and HIV/AIDS . The ethynyl moiety is a key functional handle that enables further structural elaboration through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and [3+2] cycloadditions, facilitating the exploration of diverse chemical space in drug discovery programs. This product is intended for research purposes as a key pharmaceutical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications in humans or animals. For safe handling, please refer to the Safety Data Sheet (SDS). This compound should be stored under an inert atmosphere at room temperature .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C15H23NO2/c1-5-12-6-8-15(9-7-12)10-11-16(15)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3

InChI Key

JTPMWRDOKXMAFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCC(CC2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Steps Summary

Step Reaction Description Reagents & Solvents Temperature (°C) Time (hours) Key Notes
1 Ethyl malonate reaction in ethanol to form intermediate 2 Ethyl malonate, ethanol 25–80 5 Formation of initial malonate derivative
2 Reduction with lithium borohydride in tetrahydrofuran Lithium borohydride, THF 0–70 2.5 Conversion to alcohol intermediate 3
3 Reaction with p-toluenesulfonyl chloride in dichloromethane p-Toluenesulfonyl chloride, DCM 25 12 Tosylation to form compound 4
4 Ring closure using cesium carbonate in acetonitrile Cesium carbonate, acetonitrile 25–90 3 Cyclization to spiro compound 5
5 Reduction with magnesium chips in methanol Magnesium, methanol 25–80 1 Reduction to compound 6
6 Boc protection with Boc anhydride in dichloromethane Boc anhydride, DCM 25 12 Formation of tert-butyl carbamate 7
7 Palladium-catalyzed reaction in methanol Palladium on carbon, methanol 25 3 Final transformation to target compound 8

This sequence is designed to efficiently build the spirocyclic scaffold and introduce the tert-butyl carboxylate protecting group, which is essential for stability and further functionalization.

Introduction of the Ethynyl Group

While the above method focuses on the core scaffold and Boc protection, the ethynyl substituent at the 7-position is typically introduced via functional group interconversion from a suitable precursor such as a 7-hydroxy or 7-amino derivative.

  • Starting from tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate (available in chemical databases), the hydroxyl group can be converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with an acetylide anion to install the ethynyl group.

  • Alternatively, the 7-amino derivative can be diazotized and subsequently subjected to Sonogashira coupling or related palladium-catalyzed cross-coupling reactions to introduce the ethynyl substituent.

Alternative Synthetic Approaches

Another patent describes a two-step method for synthesizing 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, which can be adapted for the ethynyl analog. This method involves:

  • Reaction of two precursors (compound II and compound V) under basic conditions (NaH) in tetrahydrofuran or DMF at 60–120 °C to form an intermediate (compound VI).

  • Epoxidation and ring expansion using metachloroperbenzoic acid or hydrogen peroxide in dichloromethane or acetonitrile at 10–60 °C to yield the target compound.

This approach offers advantages such as fewer steps, simpler operations, and high overall yield (~70.7%), making it suitable for large-scale preparation.

Research Findings and Practical Notes

  • The use of lithium borohydride in step 2 is critical for selective reduction without over-reduction or side reactions.

  • Cesium carbonate in step 4 promotes efficient ring closure forming the spirocyclic core.

  • Boc protection in step 6 stabilizes the nitrogen and facilitates subsequent transformations.

  • Palladium-catalyzed reactions in step 7 can be adapted for ethynyl group introduction using Sonogashira coupling if the precursor is appropriately functionalized.

  • Solvent choice (e.g., tetrahydrofuran, dichloromethane, acetonitrile) and temperature control are crucial for reaction specificity and yield.

  • Alternative synthetic routes with fewer steps and higher yields are available but may require more specialized reagents or conditions.

Summary Table of Key Synthetic Methods

Method Source Key Features Advantages Limitations
Patent CN111620869A Seven-step synthesis from ethyl malonate; Boc protection; palladium catalysis Uses readily available materials; scalable; detailed reaction conditions Multi-step; yields not fully disclosed
Patent CN102659678B Two-step synthesis via epoxidation and ring expansion Fewer steps; high overall yield (~70.7%); suitable for scale Requires specific intermediates; uses strong base NaH
Functionalization from Hydroxy/Amino Precursors Conversion of 7-hydroxy or 7-amino derivatives to ethynyl via substitution or coupling Versatile; allows late-stage introduction of ethynyl Requires additional functional group transformations

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a saturated spirocyclic amine.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products:

    Oxidation: Formation of a carbonyl-containing spirocyclic compound.

    Reduction: Formation of a saturated spirocyclic amine.

    Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of spirocyclic compounds, which are of interest due to their unique structural properties .

Biology and Medicine: Spirocyclic compounds are known for their stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is not well-documented. as a spirocyclic compound, it is likely to interact with biological targets in a unique manner due to its rigid and three-dimensional structure. This can lead to specific interactions with enzymes, receptors, or other molecular targets, potentially resulting in unique biological effects .

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs include:

Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Hazards References
7-Hydroxy 2167211-34-7 C₁₃H₂₃NO₃ 241.33 Building block for heterocyclic synthesis; high purity (≥97%) .
7-Amino 1100748-78-4 Not provided Not provided Research reagent (hydrochloride salt); potential for peptide coupling or catalysis .
1,7-Diaza 1216936-29-6 C₁₁H₂₀N₂O₂ 224.29 Intermediate for PARP-1 inhibitors (e.g., BRCA-deficient cancer therapies) .
2-Cyano 203662-66-2 C₁₂H₁₈N₂O₂ 222.29 Lab chemical; hazards: acute toxicity (H302), skin/eye irritation (H315, H319) .
2-Oxo-1,7-Diaza 392331-78-1 C₁₂H₂₀N₂O₃ 240.30 Lab use; hazards: respiratory irritation (H335), skin corrosion (H315) .
7-Oxo Not provided Not provided Not provided Synthetic intermediate; often used in oxidation reactions .

Physical Properties

  • Solubility: Hydroxy and amino derivatives are more polar, likely soluble in polar solvents (e.g., DMSO, methanol), whereas tert-butyl groups enhance lipophilicity .
  • Thermal Stability: All analogs are stable under recommended storage conditions but may decompose at high temperatures, releasing CO, CO₂, or NOx .

Biological Activity

tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of spirocyclic compounds that have shown promise in various therapeutic applications, including anti-inflammatory and antiviral activities.

Chemical Structure and Properties

The chemical formula for this compound is C13H23N2O2C_{13}H_{23}N_{2}O_{2} with a molecular weight of approximately 240.34 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active molecules.

PropertyValue
Molecular FormulaC13H23N2O2
Molecular Weight240.34 g/mol
CAS Number2752184-74-8
Purity≥95%

Biological Activity

Mechanism of Action
Research indicates that compounds similar to this compound can modulate the activity of chemokine receptors, specifically CCR3 and CCR5, which are implicated in various inflammatory and immune responses. These receptors are also targets for therapeutic intervention in conditions such as HIV infection and other inflammatory diseases .

Therapeutic Potential
The compound has been studied for its potential to act as a drug intermediate, facilitating the development of derivatives that can be tailored for specific therapeutic targets. For instance, analogs have been reported to exhibit sub-micromolar activity against Trypanosoma brucei, the causative agent of sleeping sickness, suggesting that modifications to the spirocyclic structure may enhance its bioactivity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anti-inflammatory Activity : A study demonstrated that derivatives based on the spirocyclic framework exhibited significant anti-inflammatory effects in vitro, with IC50 values indicating potent inhibition of pro-inflammatory cytokines .
  • Antiviral Properties : Research has indicated that compounds with similar structures can inhibit viral replication by blocking specific pathways associated with viral entry and replication, making them candidates for further investigation as antiviral agents .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at the ethynyl group significantly influenced the biological activity, with certain substitutions enhancing potency against specific biological targets .

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